1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride
Description
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine trihydrochloride (CAS: 915922-87-1) is a triazole-functionalized piperazine derivative with three hydrochloride counterions. The compound features a piperazine ring connected via an ethyl group to a 1,2,4-triazole moiety. Its trihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Triazole-piperazine hybrids are widely studied for their antimicrobial, antifungal, and cytotoxic activities due to their ability to interact with biological targets such as cytochrome P450 enzymes or DNA .
Properties
Molecular Formula |
C8H18Cl3N5 |
|---|---|
Molecular Weight |
290.6 g/mol |
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine;trihydrochloride |
InChI |
InChI=1S/C8H15N5.3ClH/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;;/h7-9H,1-6H2;3*1H |
InChI Key |
XCTKNASDXXQWST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC=N2.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1H-1,2,4-Triazole Core
The 1,2,4-triazole ring is the essential heterocyclic core of the target compound. A well-established method for synthesizing 1H-1,2,4-triazole involves the reaction of formic acid esters, hydrazine hydrate, and ammonium salts under sealed, pressurized conditions in an autoclave. This process includes:
- Sequential addition of formic acid esters, hydrazine hydrate (typically 85% concentration), and ammonium salts (preferably ammonium chloride) into a high-pressure reaction vessel.
- The mixture is stirred and heated gradually to a reaction temperature under sealed conditions.
- After completion, the reaction temperature is slowly decreased, and waste heat is used to evaporate byproduct methanol, yielding a white emulsion.
- This emulsion is then refluxed with ethanol, filtered hot, and cooled to crystallize pure 1H-1,2,4-triazole, which is isolated by centrifugation and dried.
This method is efficient, reduces reaction temperature and energy consumption, and increases product yield with minimal waste discharge.
Formation of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine Intermediate
The next key step involves linking the triazole ring to the piperazine moiety via an ethyl chain. The preparation typically employs a nucleophilic substitution or ring-opening reaction involving:
- The synthesis of 2-(1,2,4-triazol-1-yl)ethanol or 2-(1,2,4-triazol-1-yl)ethyl halide intermediates.
- Reaction of these intermediates with piperazine under basic or catalytic conditions to form the corresponding 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine.
A reported method involves the reaction of 2-aryl epoxides with 1,2,4-triazole in the presence of a catalyst and base, yielding 1-aryl-2-(1,2,4-triazol-1-yl)ethanol derivatives. These intermediates can then be converted to the desired ethyl-linked piperazine derivatives by substitution reactions.
Conversion to Piperazinetrihydrochloride Salt
To obtain the trihydrochloride salt form:
- The free base 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine is treated with hydrochloric acid in stoichiometric amounts.
- This protonates the nitrogen atoms on the piperazine ring, forming the trihydrochloride salt.
- The salt is isolated by crystallization, filtration, and drying.
This salt form enhances the compound's solubility and stability, which is important for pharmaceutical applications.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its role in modulating biological processes, such as enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can disrupt key pathways involved in disease progression, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(1-Methyl-1H-[1,2,4]triazol-3-yl)-piperazine hydrochloride (CAS: 1256352-96-1)
- Structure : A methyl group substitutes the 1-position of the triazole ring, directly linked to the piperazine.
- Key Differences :
1-[4-(1H-1,2,3,4-Tetrazol-1-yl)benzoyl]piperazine hydrochloride (CAS: 1170474-58-4)
- Structure : Tetrazole ring replaces triazole; a benzoyl group bridges the tetrazole and piperazine.
- Key Differences: Heterocycle: Tetrazole (5-membered, 4-nitrogen) vs. triazole (5-membered, 3-nitrogen), altering hydrogen-bonding capacity.
- Applications : Tetrazoles are bioisosteres for carboxylic acids, suggesting utility in drug design for metabolic stability.
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride (CAS: 1156900-49-0)
- Structure : Oxadiazole ring with a benzyl substituent, connected via ethyl to piperazine.
- Key Differences: Heterocycle: Oxadiazole’s electron-deficient nature influences π-π stacking and dipole interactions.
- Pharmacokinetics : Oxadiazoles are associated with improved metabolic resistance compared to triazoles.
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride (CAS: 1171316-30-5)
- Structure : Phenyl-substituted oxadiazole linked to piperazine via ethyl.
- Key Differences :
- Biological Activity : Phenyl-oxadiazole derivatives are explored for kinase inhibition and anticancer activity.
1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride (CAS: 1909305-44-7)
- Structure : Methylation at the 4-position of the triazole ring.
- Key Differences :
- Implications : Regioisomerism can drastically alter binding to targets like fungal CYP51 enzymes.
Comparative Analysis Table
Biological Activity
The compound 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride is a derivative of piperazine and 1,2,4-triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds containing the 1,2,4-triazole moiety have demonstrated potent activity against various fungal pathogens. A study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MIC) as low as against Candida albicans, significantly outperforming fluconazole .
| Compound | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| 1n | 0.0156 | Candida albicans | |
| 3 | 0.00097 | Cryptococcus neoformans | |
| 30a | 0.125 | Staphylococcus aureus |
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has been well-documented. Compounds derived from the 1H-1,2,4-triazole scaffold have shown activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated MIC values ranging from to against a range of bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
The biological activity of triazole compounds is primarily attributed to their ability to inhibit key enzymes involved in fungal and bacterial cell wall synthesis. The inhibition of lanosterol demethylase is a well-known mechanism for antifungal triazoles, disrupting ergosterol biosynthesis and thus compromising cell membrane integrity .
Structure-Activity Relationship (SAR)
Understanding the SAR of triazole compounds aids in optimizing their biological activity. Modifications at specific positions on the triazole ring can enhance potency and selectivity for target organisms. For instance, substituents on the piperazine ring can significantly influence the compound's interaction with biological targets .
Case Studies
Several studies have been conducted to evaluate the efficacy of triazole derivatives in clinical settings:
- Antifungal Efficacy : A clinical trial assessed the effectiveness of a triazole derivative in treating invasive fungal infections in immunocompromised patients. The results indicated a marked improvement in patient outcomes compared to standard therapies.
- Antibacterial Activity : In vitro studies demonstrated that a specific derivative exhibited superior antibacterial activity against multidrug-resistant strains of bacteria, suggesting potential for use in treating resistant infections .
Q & A
Q. Table: Key Spectral Data
| Technique | Expected Signals | Purpose |
|---|---|---|
| ¹H NMR | Multiplet (piperazine), singlet (triazole) | Confirm connectivity |
| IR | Sharp N-H stretch | Verify amine functionality |
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions often arise from assay variability or impurities. Follow these steps:
Reproduce Assays : Use standardized protocols (e.g., IC₅₀ measurements in kinase inhibition) .
Purity Verification : Analyze via HPLC (≥95% purity) to exclude by-product interference .
Control Experiments : Compare with structurally analogous compounds (e.g., triazole-free derivatives) to isolate functional group contributions .
Example : If one study reports antitumor activity (IC₅₀ = 10 µM) and another shows no effect, validate cell lines (e.g., HepG2 vs. MCF-7) and dosing regimens .
Advanced: What strategies optimize synthetic yield while minimizing by-products?
Answer:
Key parameters to optimize:
- Temperature : Maintain 60–80°C during nucleophilic substitution to balance reaction rate and selectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction dilution to prevent side reactions .
- Catalyst Use : Add catalytic KI to accelerate alkylation .
Q. Table: Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–18 hours | Maximizes conversion |
| HCl Concentration | 3–4 M | Ensures complete salt formation |
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the hydrochloride salt .
- Solubility : Prepare fresh solutions in deionized water or DMSO (≤10 mM stock) to avoid precipitation .
Advanced: How can computational modeling guide mechanistic studies of its biological activity?
Answer:
Molecular Docking : Use AutoDock Vina to predict binding affinity for targets like 5-HT receptors (common for piperazine derivatives) .
MD Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability .
QSAR Analysis : Corrogate substituent effects (e.g., triazole vs. imidazole) on bioactivity .
Example : Docking studies may reveal hydrogen bonding between the triazole nitrogen and receptor residues, explaining observed antagonism .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .
Advanced: How to address discrepancies in reported solubility profiles?
Answer:
Solvent Screening : Test solubility in PBS, DMSO, and ethanol using nephelometry .
pH Adjustment : Solubility may improve at pH < 3 due to protonation of the piperazine ring .
Sonication : Apply ultrasound (30 min, 40 kHz) to disperse aggregates .
Q. Table: Solubility Data
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 15–20 | pH 2.5, 25°C |
| DMSO | ≥50 | 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
